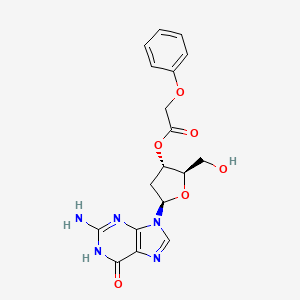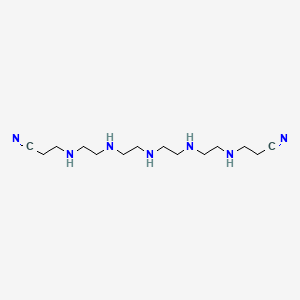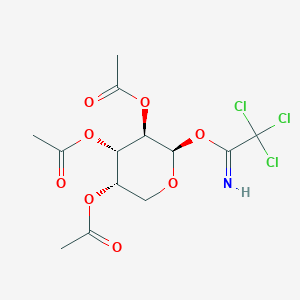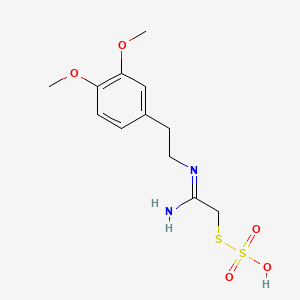![molecular formula C30H67N5P2 B13822337 Phosphonousdiamide,P,P'-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N',N'-tetrakis(1-methylethyl)-(9CI)](/img/structure/B13822337.png)
Phosphonousdiamide,P,P'-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N',N'-tetrakis(1-methylethyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonousdiamide,P,P’-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N’,N’-tetrakis(1-methylethyl)-(9CI)] is a heterocyclic organic compound with the molecular formula C30H67N5P2 . This compound is known for its unique structure, which includes multiple isopropyl groups and a phosphonousdiamide core. It is primarily used in experimental and research settings.
Vorbereitungsmethoden
The synthesis of Phosphonousdiamide,P,P’-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N’,N’-tetrakis(1-methylethyl)-(9CI)] involves several steps. One common method includes the reaction of appropriate phosphonousdiamide precursors with isopropylamine under controlled conditions The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature
Analyse Chemischer Reaktionen
Phosphonousdiamide,P,P’-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N’,N’-tetrakis(1-methylethyl)-(9CI)] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphonousdiamide oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphonousdiamide derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphonousdiamide,P,P’-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N’,N’-tetrakis(1-methylethyl)-(9CI)] has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Phosphonousdiamide,P,P’-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N’,N’-tetrakis(1-methylethyl)-(9CI)] involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Phosphonousdiamide,P,P’-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N’,N’-tetrakis(1-methylethyl)-(9CI)] can be compared with other similar compounds such as:
Diphosphoramide, N,N’,N’‘,N’‘’-tetrakis(1-methylethyl)-: This compound has a similar structure but different functional groups.
Bis(imino)pyridyl complexes: These compounds are used in polymerization reactions and have similar coordination chemistry properties.
2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite: This compound is used in DNA synthesis and has similar phosphonousdiamide characteristics.
Phosphonousdiamide,P,P’-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N’,N’-tetrakis(1-methylethyl)-(9CI)] stands out due to its unique combination of isopropyl groups and phosphonousdiamide core, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C30H67N5P2 |
|---|---|
Molekulargewicht |
559.8 g/mol |
IUPAC-Name |
N-[[3-bis[di(propan-2-yl)amino]phosphanyl-2-propan-2-yliminopropyl]-[di(propan-2-yl)amino]phosphanyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C30H67N5P2/c1-21(2)31-30(19-36(32(22(3)4)23(5)6)33(24(7)8)25(9)10)20-37(34(26(11)12)27(13)14)35(28(15)16)29(17)18/h21-29H,19-20H2,1-18H3 |
InChI-Schlüssel |
HIGIFGJCWZZZJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N=C(CP(N(C(C)C)C(C)C)N(C(C)C)C(C)C)CP(N(C(C)C)C(C)C)N(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[[[5-[(Dimethyloxidoamino)methyl]-2-furanyl]methyl]sulfinyl]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine](/img/structure/B13822258.png)
![7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine(9CI)](/img/structure/B13822266.png)

![2-hydroxy-2,2-diphenyl-N'-[phenyl(3-pyridinyl)methylene]acetohydrazide](/img/structure/B13822285.png)

![methyl (1R,2R,4S)-4-[(2R,4S,5R,6S)-4-(dimethylamino)-5-[[(1S,3S,5S,8R,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B13822300.png)


![2,3,5,7-Tetramethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine](/img/structure/B13822314.png)

![(1R,5S,8S)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13822332.png)
![8H-[1,3]Thiazolo[5,4-e]indole](/img/structure/B13822339.png)


